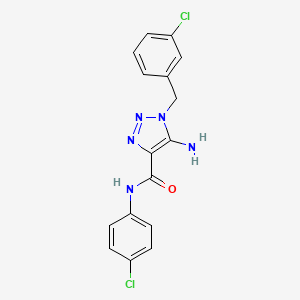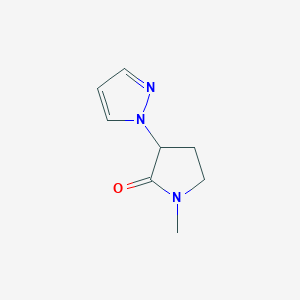![molecular formula C9H18ClN B2671947 3-Azabicyclo[4.3.1]decane;hydrochloride CAS No. 2247104-44-3](/img/structure/B2671947.png)
3-Azabicyclo[4.3.1]decane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[4.3.1]decane hydrochloride is a chemical compound with the CAS Number: 2247104-44-3 . It has a molecular weight of 175.7 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which are similar to 3-Azabicyclo[4.3.1]decane, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The InChI code for 3-Azabicyclo[4.3.1]decane hydrochloride is 1S/C9H17N.ClH/c1-2-8-4-5-10-7-9 (3-1)6-8;/h8-10H,1-7H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Azabicyclo[4.3.1]decane hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Environmental Impact and Remediation
Studies have examined the transformation and distribution of organochlorine compounds, similar in structure or reactivity to 3-Azabicyclo[4.3.1]decane hydrochloride, in the environment. For example, Walker et al. (1999) explored the environmental transformation of γ-hexachlorocyclohexane (HCH), highlighting the complex behavior of organochlorine compounds in various ecosystems and the potential for certain isomers to transform, indicating a need for targeted environmental management strategies to mitigate pollution and health risks (Walker, Vallero, & Lewis, 1999).
Drug Design and Synthesis
The role of heterocyclic compounds, including those related to 3-Azabicyclo[4.3.1]decane hydrochloride, in drug design and synthesis has been extensively reviewed. For instance, Kaushik et al. (2019) focused on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their significance in pharmaceutical chemistry due to their stability and biological activity. These findings underscore the importance of heterocyclic scaffolds in developing new therapeutic agents with improved efficacy and safety profiles (Kaushik et al., 2019).
Environmental Monitoring and Safety
The presence of organic pollutants, similar to or derived from 3-Azabicyclo[4.3.1]decane hydrochloride, in water bodies has raised concerns about environmental and human health. Sousa et al. (2018) reviewed the occurrence of priority substances and contaminants of emerging concern in European surface water, underscoring the need for comprehensive monitoring and risk assessment strategies to protect ecosystem and public health (Sousa, Ribeiro, Barbosa, Pereira, & Silva, 2018).
Catalytic Applications and Green Chemistry
The exploration of catalytic processes and green chemistry applications is critical in the sustainable synthesis of chemicals and materials. For example, Tian et al. (2018) reviewed enhanced separation technologies in hydrocyclones, a topic relevant to the separation and purification processes of chemical compounds, including those related to 3-Azabicyclo[4.3.1]decane hydrochloride. This research highlights the potential for optimizing operating parameters and conditions to improve the efficiency and environmental impact of chemical manufacturing processes (Tian, Ni, Song, Olson, & Zhao, 2018).
Safety and Hazards
Direcciones Futuras
While specific future directions for 3-Azabicyclo[4.3.1]decane hydrochloride are not available, research on similar compounds like 3-azabicyclo[3.1.1]heptanes is ongoing. These compounds have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds , indicating potential applications in drug development.
Propiedades
IUPAC Name |
3-azabicyclo[4.3.1]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8-4-5-10-7-9(3-1)6-8;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJJDCCQWGFRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC(C1)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671868.png)


![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2671871.png)
![4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2671872.png)
![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2671873.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2671875.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2671879.png)
![8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2671880.png)

![N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2671885.png)
